molecular formula C19H12ClF3N4OS B3454082 N-[(4-Chlorophenyl)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide

N-[(4-Chlorophenyl)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide

Cat. No.: B3454082
M. Wt: 436.8 g/mol
InChI Key: IIQLWAMDPKMDKI-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

The synthesis of N-[(4-Chlorophenyl)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, organometallic reagents, and various catalysts .

Chemical Reactions Analysis

N-[(4-Chlorophenyl)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

N-[(4-Chlorophenyl)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide can be compared to other pyrazolo[1,5-A]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N4OS/c20-12-5-3-11(4-6-12)10-24-18(28)14-9-17-25-13(15-2-1-7-29-15)8-16(19(21,22)23)27(17)26-14/h1-9H,10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQLWAMDPKMDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-Chlorophenyl)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide
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N-[(4-Chlorophenyl)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide
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N-[(4-Chlorophenyl)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide
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N-[(4-Chlorophenyl)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide
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N-[(4-Chlorophenyl)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide
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N-[(4-Chlorophenyl)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide

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